2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine
Brand Name: Vulcanchem
CAS No.: 1090854-34-4
VCID: VC4764558
InChI: InChI=1S/C10H13N3O/c1-8-6-12-9(7-11-8)10(14)13-4-2-3-5-13/h6-7H,2-5H2,1H3
SMILES: CC1=CN=C(C=N1)C(=O)N2CCCC2
Molecular Formula: C10H13N3O
Molecular Weight: 191.234

2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine

CAS No.: 1090854-34-4

Cat. No.: VC4764558

Molecular Formula: C10H13N3O

Molecular Weight: 191.234

* For research use only. Not for human or veterinary use.

2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine - 1090854-34-4

Specification

CAS No. 1090854-34-4
Molecular Formula C10H13N3O
Molecular Weight 191.234
IUPAC Name (5-methylpyrazin-2-yl)-pyrrolidin-1-ylmethanone
Standard InChI InChI=1S/C10H13N3O/c1-8-6-12-9(7-11-8)10(14)13-4-2-3-5-13/h6-7H,2-5H2,1H3
Standard InChI Key JIPMJZNWSVQTLZ-UHFFFAOYSA-N
SMILES CC1=CN=C(C=N1)C(=O)N2CCCC2

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine belongs to the pyrazine class of heterocyclic aromatic compounds. Key structural attributes include:

  • Pyrazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4.

  • Substituents: A methyl group at position 2 and a pyrrolidine-1-carbonyl group at position 5.

  • IUPAC name: (5-Methylpyrazin-2-yl)(pyrrolidin-1-yl)methanone .

Table 1: Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC10H13N3O\text{C}_{10}\text{H}_{13}\text{N}_3\text{O}
Molecular Weight191.23 g/mol
SMILESCC1=CN=C(C=N1)C(=O)N2CCCC2
InChI KeyJIPMJZNWSVQTLZ-UHFFFAOYSA-N
SolubilityNot fully characterized

Spectroscopic Data

Synthesis and Optimization Strategies

Primary Synthetic Routes

The synthesis of 2-methyl-5-(pyrrolidine-1-carbonyl)pyrazine typically involves sequential reactions:

  • Cyclization: Methylglyoxal reacts with 2-aminomalonamide in alkaline conditions to form 3-hydroxy-5-methylpyrazine-2-carboxylic acid .

  • Halogenation: Thionyl chloride converts the hydroxyl group to a chloro substituent .

  • Reduction: Catalytic hydrogenation (e.g., Pd/C) removes the halogen, yielding the final product .

Table 2: Comparative Synthesis Methods

StepReagents/ConditionsYieldSource
CyclizationNaOH (40%), 5–10°C, 6 hr71%
HalogenationThionyl chloride, DMF, 80°C, 6 hr68%
ReductionPd/C, H2_2 (2.0 MPa), 60°C, 12 hr71%

Hybridization Approaches

Recent work on CHK1 inhibitors demonstrates the utility of scaffold hybridization. For instance, merging pyrazine carbonitriles with aminopyridines improved metabolic stability and oral bioavailability in preclinical models . Such strategies could be adapted to optimize 2-methyl-5-(pyrrolidine-1-carbonyl)pyrazine for drug-likeness.

CompoundTargetIC50_{50}/EC50_{50}Source
SCH900776CHK13 nM
Pyrazinoic acidPanD (Mtb)12 μM
PF-06745268PDE40.5 nM

Physicochemical and ADMET Considerations

Solubility and Permeability

Current data gaps exist for 2-methyl-5-(pyrrolidine-1-carbonyl)pyrazine, but predictive models suggest:

  • LogP: ~1.5 (moderate lipophilicity) .

  • TPSA: 52.08 Ų (favorable for blood-brain barrier penetration) .

Metabolic Stability

Microsomal stability assays for hybrid pyrazine-pyridine compounds show <50% metabolism after 30 minutes in mouse liver microsomes, indicating resistance to oxidative degradation .

Applications in Drug Discovery

Oncology

Pyrazine derivatives are explored as chemosensitizers. For example, LY2606368 (a CHK1/2 inhibitor) potentiates DNA-damaging agents like gemcitabine in pancreatic cancer models .

Infectious Diseases

The pyrazinecarboxylic acid scaffold is critical in second-line antitubercular agents, suggesting potential repurposing opportunities for this compound .

Challenges and Future Directions

Synthetic Scalability

Current routes require optimization for industrial-scale production. Flow chemistry approaches could enhance yields during halogenation and reduction steps .

Target Deconvolution

Proteomic studies (e.g., thermal shift assays) are needed to identify primary targets. Fragment-based screening may elucidate binding motifs.

Toxicity Profiling

hERG inhibition and CYP450 interactions must be evaluated. Preliminary data on related compounds show hERG IC50_{50} >10 μM, suggesting cardiac safety .

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